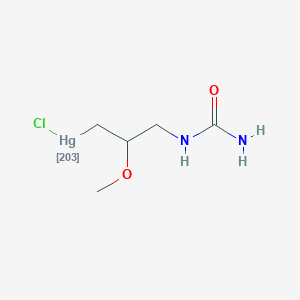
Chlormerodrin hg-203
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.
Aplicaciones Científicas De Investigación
Applications in Neuroimaging
1. Localization of Intracranial Lesions
Chlormerodrin Hg-203 has been extensively studied for its efficacy in detecting various intracranial lesions. A notable study indicated that it could successfully localize nonneoplastic lesions such as cerebral infarctions, contusions, and arteriovenous malformations in 70% of cases . The compound demonstrated a high tumor-to-brain ratio, making it particularly useful for identifying tumors like astrocytomas and glioblastomas .
2. Scintiscanning Techniques
Scintiscanning with this compound was historically the standard method for brain scans prior to the introduction of other isotopes like technetium Tc 99m. Early studies showed that this compound could localize neoplastic lesions with a detection rate of 77% among 100 consecutive tumors . The comparison between this compound and other imaging modalities has highlighted its reliability, although newer agents have since taken precedence due to lower radiation doses .
Case Study 1: Brain Tumor Localization
A research article detailed the use of this compound in mice with induced intracranial tumors. The study found that the chlormerodrin content in tumors was significantly higher than in normal brain tissue, with ratios ranging from 5.8 to 22.5, indicating effective tumor targeting .
Case Study 2: Nonneoplastic Lesions
In another study involving 66 patients with nonneoplastic intracranial lesions, positive scans were obtained using this compound. This study emphasized the importance of careful evaluation to differentiate between neoplastic and nonneoplastic conditions based on scan results .
Propiedades
Fórmula molecular |
C5H11ClHgN2O2 |
|---|---|
Peso molecular |
369.58 g/mol |
Nombre IUPAC |
[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203 |
InChI |
InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2 |
Clave InChI |
BJFGVYCULWBXKF-NGAFWABFSA-M |
SMILES |
COC(CNC(=O)N)C[Hg]Cl |
SMILES isomérico |
COC(CNC(=O)N)C[203Hg]Cl |
SMILES canónico |
COC(CNC(=O)N)C[Hg]Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















